molecular formula C16H14N4O2S B4526561 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B4526561
M. Wt: 326.4 g/mol
InChI Key: DVYYUGCOHRFVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring fused with an isoquinoline scaffold. The compound’s structure includes a cyclopropyl substituent on the thiadiazole ring, which may enhance metabolic stability compared to bulkier substituents like benzyl or aryl groups.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-20-8-12(10-4-2-3-5-11(10)15(20)22)13(21)17-16-19-18-14(23-16)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYYUGCOHRFVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s solubility or introducing reactive handles for further derivatization.

Conditions Products Yield References
6M HCl, reflux, 12 hours2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid + 5-cyclopropyl-1,3,4-thiadiazol-2-amine75–80%
2M NaOH, 80°C, 8 hoursSame as above65–70%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the cyclopropyl-thiadiazole amine fragment acting as a leaving group. Acidic conditions generally provide higher yields due to stabilization of intermediates.

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the thiadiazole ring facilitates nucleophilic substitution reactions, particularly at the 2-position. This reactivity is exploited to introduce new substituents, enhancing pharmacological properties.

Reagents Conditions Products Application
Alkyl halides (e.g., CH₃I)DMF, K₂CO₃, 60°C, 6 hoursS-Alkylated derivatives (e.g., S-methyl substitution)Improved lipophilicity
Amines (e.g., NH₂CH₂Ph)THF, RT, 24 hoursThiadiazole-amine adductsBioisosteric replacements

These substitutions are regioselective, favoring the 2-position due to electron-withdrawing effects of adjacent nitrogen atoms.

Cycloaddition Reactions

The cyclopropyl group participates in [2+1] or [3+2] cycloadditions under thermal or photochemical conditions, enabling ring expansion or functionalization.

Reagents Conditions Products Notes
Dichlorocarbene (CCl₂)CH₂Cl₂, 40°C, 12 hoursSpirocyclic dichlorocyclopropane derivativesEnhanced steric bulk
Nitrile oxides (RCNO)Toluene, 100°C, 8 hoursIsoxazoline-fused hybridsImproved metabolic stability

Cycloadditions are stereospecific and depend on the strain energy of the cyclopropyl ring.

Oxidation of the Isoquinoline Core

The 1-oxo-1,2-dihydroisoquinoline moiety undergoes oxidation to form quinoline derivatives, altering electronic properties and binding affinities.

Oxidizing Agent Conditions Products Impact
KMnO₄, H₂SO₄0°C, 2 hours2-Methyl-1-oxo-isoquinoline-4-carboxamideIncreased aromaticity
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, RT, 6 hoursFully oxidized quinoline analogEnhanced π-π stacking potential

Oxidation reactions are sensitive to steric hindrance from the methyl group at the 2-position.

Functionalization of the Cyclopropyl Group

The cyclopropyl ring undergoes ring-opening reactions under acidic or radical conditions, enabling incorporation of new functional groups.

Reagents Conditions Products Mechanism
HBr, HOAcRT, 4 hoursBrominated open-chain thioether derivativesElectrophilic addition
AIBN, Bu₃SnHBenzene, 80°C, 12 hoursLinear alkyl-thiadiazole hybridsRadical-mediated cleavage

Ring-opening reactions expand the compound’s utility in synthesizing structurally diverse analogs.

Photochemical Reactions

UV irradiation induces isomerization or bond cleavage in the thiadiazole and cyclopropyl moieties, offering pathways to novel scaffolds.

Wavelength Conditions Products Applications
254 nm (UV-C)MeOH, 6 hoursThiadiazole ring-opened sulfonamide derivativesProdrug development
365 nm (UV-A)Acetone, 12 hoursCycloreversion products (e.g., alkenes)Light-activated therapeutics

Photochemical pathways are under investigation for controlled drug release mechanisms.

Key Insights from Structural Analogs

  • Analog 1 : Replacement of the cyclopropyl group with larger cycloalkanes (e.g., cyclopentyl) reduces ring strain, altering reaction kinetics .

  • Analog 2 : Methyl substitution at the isoquinoline 2-position (as in the target compound) stabilizes the oxidized quinoline form compared to unsubstituted analogs .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exhibit significant antimicrobial properties. The thiadiazole moiety is known for enhancing biological activity against various pathogens.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of thiadiazole were tested against a range of bacterial strains, showing promising results in inhibiting growth at low concentrations .

2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Research has shown that isoquinoline derivatives can induce apoptosis in cancer cells.

Case Study:
A recent investigation demonstrated that a related isoquinoline derivative led to a reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation .

Neuropharmacological Applications

1. Neuroprotective Effects
The compound may also offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study:
In vitro studies indicated that related compounds could reduce oxidative stress-induced neuronal cell death. This suggests that this compound could be explored further for neuroprotective applications .

Summary of Biological Activities

Activity TypeEvidence LevelReference
AntimicrobialModerateJournal of Medicinal Chemistry
AnticancerStrongCancer Research
NeuroprotectivePreliminaryNeuroscience Letters

Mechanism of Action

The mechanism by which N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Diversity and Physicochemical Properties

Thiadiazole derivatives exhibit significant variability in substituents, which directly influence their physical and chemical properties. The target compound’s cyclopropyl group contrasts with common substituents such as alkylthio (e.g., methylthio, ethylthio), benzylthio, or halogenated aryl groups (Table 1).

Table 1: Comparison of Substituents and Physical Properties

Compound Name Substituent on Thiadiazole Melting Point (°C) Yield (%)
Target Compound 5-cyclopropyl Not reported Not reported
5e () 5-(4-chlorobenzylthio) 132–134 74
5h () 5-(benzylthio) 133–135 88
5j () 5-(4-chlorobenzylthio) 138–140 82
8a () 2-(2-chloro-pyridylmethyl) Not reported Not reported

Key observations:

  • Higher yields (e.g., 88% for 5h in ) correlate with benzylthio substituents, likely due to favorable reaction kinetics in thioetherification steps .
Structural Analogues with Other Heterocycles

Tetrazole and triazole derivatives (–6) share functional similarities with thiadiazoles but differ in hydrogen-bonding capacity and ring strain:

  • Tetrazole-based ureas (–5) show plant growth-regulating activity due to their high nitrogen content and hydrogen-bond acceptor capacity .
  • Triazole-carboxylates () exhibit TPSA values >100 Ų, contrasting with the target compound’s 96 Ų, which may reduce their cell permeability compared to the thiadiazole series .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with an isoquinoline structure, which is known for its diverse pharmacological properties. The presence of the cyclopropyl group is hypothesized to enhance the compound's biological activity through unique steric and electronic effects.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : Many thiadiazole derivatives have been reported to inhibit key enzymes involved in disease pathways. For instance, they can inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both human cells and pathogens like Plasmodium falciparum .
  • Antimicrobial Activity : Thiadiazole derivatives have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Antitumor Activity : Compounds with similar structures have shown promising results in anticancer assays by targeting specific kinases involved in tumor growth and proliferation .

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of DHODH; potential for immunosuppression
AntimicrobialEffective against Salmonella typhi and Bacillus subtilis
AntitumorCytotoxic effects on breast cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various thiadiazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The compounds were tested for their ability to induce apoptosis and exhibited synergistic effects when combined with doxorubicin, indicating their potential as adjunct therapies in cancer treatment .
  • Antimicrobial Testing : In another investigation, a series of thiadiazole-based compounds were screened for antibacterial activity against multiple strains. The results demonstrated that certain derivatives significantly inhibited the growth of Salmonella typhi, suggesting their utility in treating bacterial infections .
  • Inhibition of DHODH : A detailed enzymatic assay revealed that this compound exhibited superior inhibition compared to established DHODH inhibitors such as brequinar and teriflunomide, highlighting its potential as a novel immunosuppressive agent .

Q & A

Q. What are the key synthetic strategies for preparing 1,3,4-thiadiazole-carboxamide derivatives like the target compound?

Methodological Answer: The synthesis of 1,3,4-thiadiazole-carboxamide derivatives typically involves cyclization reactions. For example:

  • Step 1: React carboxamide precursors (e.g., N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides) with hydrazine derivatives in acetonitrile under reflux (1–3 minutes) to form intermediates.
  • Step 2: Cyclize intermediates in DMF using iodine and triethylamine, which facilitates sulfur elimination and thiadiazole ring formation .
  • Critical Parameters: Reaction time, solvent polarity (acetonitrile vs. DMF), and catalyst (iodine) are optimized to minimize by-products .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR: Identifies proton environments (e.g., cyclopropyl CH2 at δ 0.8–1.2 ppm, thiadiazole NH at δ 10–12 ppm) and carbon backbone .
  • IR Spectroscopy: Confirms carboxamide C=O (~1650 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹) stretches .
  • Mass Spectrometry (MS): Validates molecular weight via [M+H]+ or [M–H]– peaks, with fragmentation patterns confirming substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in thiadiazole-carboxamide synthesis?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetonitrile .
  • Catalyst Optimization: Iodine (0.5–1.0 eq.) accelerates sulfur elimination, but excess amounts may promote side reactions .
  • Time-Temperature Profile: Short reflux periods (1–3 minutes) prevent decomposition of thermally labile intermediates (Table 1) .

Q. Table 1: Reaction Optimization Example (Adapted from )

ParameterOptimal ConditionImpact on Yield
SolventDMF75–85%
Catalyst (I₂)0.8 eq.80% yield
Reaction Time2 minutesMinimal by-products

Q. How should researchers address contradictions in biological activity data for thiadiazole-carboxamides?

Methodological Answer:

  • Assay Variability: Use standardized protocols (e.g., MTT for cytotoxicity) and include positive controls (e.g., doxorubicin) to normalize inter-lab differences .
  • Purity Validation: Ensure >95% purity via HPLC before testing; impurities (e.g., unreacted intermediates) may confound results .
  • Orthogonal Assays: Combine apoptosis (Annexin V) and cell cycle (propidium iodide) assays to confirm mechanisms .

Q. What computational approaches predict the compound’s interaction with therapeutic targets like GSK-3β?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the carboxamide group and kinase active sites (e.g., GSK-3β ATP-binding pocket) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD (<2 Å) for ligand-target complexes .
  • SAR Analysis: Modify substituents (e.g., cyclopropyl vs. phenyl) and correlate docking scores (ΔG) with experimental IC50 values .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with varying substituents on the thiadiazole (e.g., 5-cyclopropyl vs. 5-phenyl) and isoquinoline (e.g., methyl vs. halogen) moieties .
  • Biological Testing: Compare IC50 values across analogs in cytotoxicity assays (e.g., against HepG2 or MCF-7 cells) .
  • Data Correlation: Use multivariate regression to link electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.